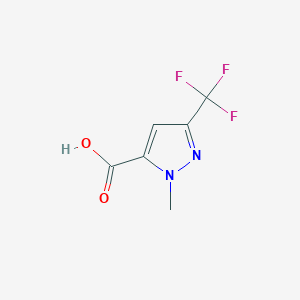
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (MTFPCA) is an organic compound that has recently been gaining attention in the scientific community due to its unique properties. MTFPCA is a pyrazole carboxylic acid with a trifluoromethyl group attached to the 1-methyl position. This compound has been found to possess a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Coordination Complex Synthesis : Novel pyrazole-dicarboxylate acid derivatives, related to the subject compound, have been used in synthesizing mononuclear CuII/CoII coordination complexes, revealing insights into their crystallization properties and hydrogen-bonded networks (Radi et al., 2015).
Structural and Spectral Investigations : Research has been conducted on pyrazole-4-carboxylic acid derivatives, including studies on their crystal structure, spectroscopic properties, and theoretical calculations, which are crucial for understanding their chemical behavior (Viveka et al., 2016).
Synthesis of Difluoromethyl Derivatives : The synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, demonstrates the methodological advancements in achieving high purity and yield, important for further research and application (Li-fen, 2013).
Chemical Properties and Applications
Metal Coordination Polymers : Semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been developed, showing potential in constructing metal coordination polymers with luminescence properties (Cheng et al., 2017).
Synthesis for Biological Studies : Synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid has been explored, indicating the compound's utility in further biological and chemical research (Heng, 2004).
Antifungal Activity : Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity have been synthesized, demonstrating the compound's potential in developing phytopathogenic fungi inhibitors (Du et al., 2015).
Corrosion Inhibition : Pyrazole derivatives, including compounds structurally similar to the subject molecule, have been evaluated as corrosion inhibitors for steel, showcasing their utility in industrial applications (Herrag et al., 2007).
Synthesis of Derivatives for Chemical Studies : Research on synthesizing 1-methyl-pyrazole-3-carboxylic acid, a compound related to the subject molecule, highlights its potential use in various chemical research applications (Yuan-fu, 2011).
Safety and Hazards
Direcciones Futuras
“1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a useful intermediate for the synthesis of various bioactive small molecules . Its improved synthesis process has good industrial value due to its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations . Therefore, it is expected to have wide applications in the future.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, ch-223191, is known to antagonize the aryl hydrocarbon receptor .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target receptor and modulate its activity .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQLOWJSBFHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345708 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128694-63-3 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


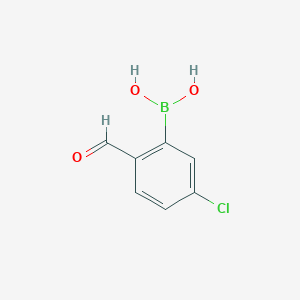
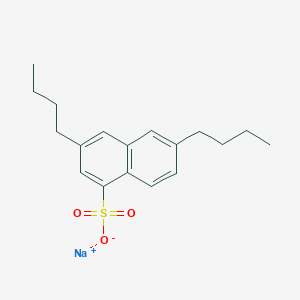


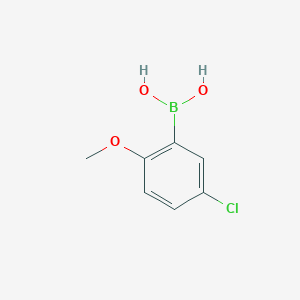
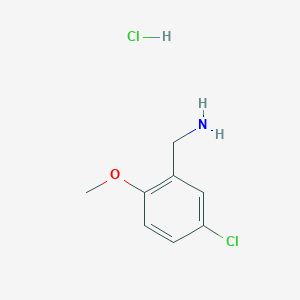

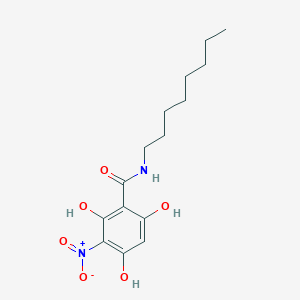

![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)


